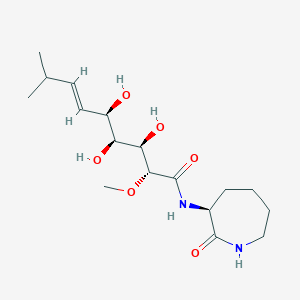

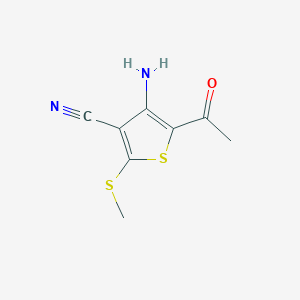

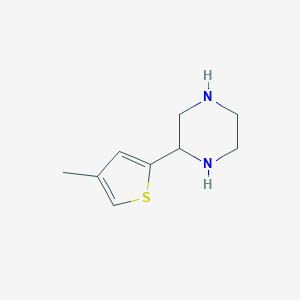

5-乙酰基-4-氨基-2-(甲硫基)噻吩-3-碳腈

描述

Synthesis Analysis

The synthesis of 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile and related compounds often employs the Gewald reaction, a methodological approach for synthesizing 2-aminothiophene derivatives. In one study, novel targets of 2-aminothiophene derivatives were synthesized using this methodology, showcasing the compound's preparation versatility and the influence of substituents attached to the thiophene nucleus towards various nucleophiles (Khalifa & Algothami, 2020). Another example includes the synthesis of thiophene derivatives through reactions with acetone and malononitrile derivatives in the presence of sulfur (Elnagdi, Selim, Latif, & Samia, 2002).

Molecular Structure Analysis

Molecular modeling studies have shown that sulfur and carbon atoms at positions 2 and 4 of such compounds possess positive charges, whereas those at positions 3 and 5 have negative charges, indicating areas of higher reactivity. This analysis helps in understanding the geometric structures and reactivity profiles of the compounds, assisting in the prediction of their behavior in chemical reactions and biological activities (Khalifa & Algothami, 2020).

Chemical Reactions and Properties

Several functional chemical reactions can be performed based on the reactivity of substituents attached to the thiophene nucleus. The ability to undergo various nucleophilic substitutions and additions allows for the creation of a wide array of derivatives with potentially useful biological activities. For example, compounds synthesized through these methods have been examined as antitumor agents, demonstrating the ability to inhibit the growth of human tumor cell lines with varying degrees (Khalifa & Algothami, 2020).

Physical Properties Analysis

The physical properties of thiophene derivatives, including 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile, are often characterized by their crystalline structures, which can be analyzed through techniques such as X-ray crystallography. These analyses provide insight into the molecule's stability, conformation, and intermolecular interactions, which are crucial for understanding its behavior in solid-state forms and its solubility characteristics (Zhang, 2013).

Chemical Properties Analysis

The chemical properties of 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile derivatives are influenced by their molecular structure, which determines their reactivity towards various chemical reagents. These compounds exhibit a range of reactions, including nucleophilic substitutions and the formation of Schiff bases, highlighting their versatility in chemical synthesis and the potential for creating a wide variety of biologically active compounds (Puthran et al., 2019).

科学研究应用

抗肿瘤应用:合成了基于5-乙酰基-4-氨基-2-(甲硫基)噻吩-3-碳腈的化合物等2-氨基噻吩衍生物的新靶点,并检查了它们的抗肿瘤性能。这些化合物对人类肿瘤细胞系如肝细胞癌和乳腺癌表现出抑制作用(Khalifa & Algothami, 2020)。

合成方法:使用Gewald合成和其他功能化学反应等方法合成了该化合物。这些方法突显了该化合物的反应性和进一步化学修饰的潜力(Abdelrazek & Ead, 1988)。

除草活性:研究了5-乙酰基-4-氨基-2-(甲硫基)噻吩-3-碳腈的衍生物的除草活性。某些化合物对谷子高效抑制率显示出显著作用,谷子是一种单子叶植物(Sun et al., 2019)。

抗微生物活性:合成了该化合物的几种衍生物,并对它们的抗微生物活性进行了筛选。一些化合物对金黄色葡萄球菌和大肠杆菌等细菌表现出强效抑制作用,表明它们有潜力作为抗微生物剂(Moustafa et al., 2020)。

细胞毒性和生物活性:研究还报告了这些化合物的细胞毒性和其他生物活性。一些化合物对乳腺癌细胞(MCF7)显示出有希望的结果,表明它们在癌症治疗中的潜力(Al-Adiwish et al., 2017)。

属性

IUPAC Name |

5-acetyl-4-amino-2-methylsulfanylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS2/c1-4(11)7-6(10)5(3-9)8(12-2)13-7/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFAMKKOJROSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(S1)SC)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345852 | |

| Record name | 5-Acetyl-4-amino-2-(methylsulfanyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | |

CAS RN |

116171-01-8 | |

| Record name | 5-Acetyl-4-amino-2-(methylsulfanyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)

![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)

![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)

![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)